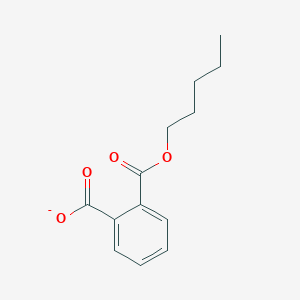
2-Pentoxycarbonylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentoxycarbonylbenzoate est un composé organique appartenant à la classe des benzoates. Il est caractérisé par la présence d'un groupe benzoate lié à un fragment pentoxycarbonyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Pentoxycarbonylbenzoate implique généralement l'estérification de l'acide benzoïque avec le pentanol en présence d'un catalyseur approprié. La réaction est généralement effectuée sous reflux pour assurer une conversion complète. Les catalyseurs courants utilisés dans ce processus comprennent l'acide sulfurique ou l'acide p-toluènesulfonique. La réaction peut être représentée comme suit :
Acide benzoïque+PentanolCatalyseurthis compound+Eau
Méthodes de production industrielle
En milieu industriel, la production du this compound peut impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et le rendement. L'utilisation de catalyseurs acides solides, tels que les résines échangeuses d'ions, peut également être utilisée pour faciliter le processus d'estérification. En outre, des conditions sans solvant ou l'utilisation de solvants verts peuvent être envisagées pour réduire l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Pentoxycarbonylbenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe ester, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés dans des conditions basiques ou acides pour réaliser la substitution.
Principaux produits formés
Oxydation : Dérivés de l'acide benzoïque.
Réduction : Dérivés d'alcool.
Substitution : Différents benzoates substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
Le 2-Pentoxycarbonylbenzoate a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des réactions d'estérification et d'hydrolyse catalysées par les enzymes.
Industrie : Utilisé dans la production de polymères et comme plastifiant dans la fabrication de plastiques flexibles.
Mécanisme d'action
Le mécanisme d'action du this compound implique son hydrolyse pour libérer de l'acide benzoïque et du pentanol. Cette hydrolyse peut être catalysée par des estérases ou se produire dans des conditions acides ou basiques. L'acide benzoïque libéré peut ensuite participer à diverses voies biochimiques, y compris l'inhibition de la croissance microbienne en raison de ses propriétés antimicrobiennes.
Mécanisme D'action
The mechanism of action of 2-Pentoxycarbonylbenzoate involves its hydrolysis to release benzoic acid and pentanol. This hydrolysis can be catalyzed by esterases or occur under acidic or basic conditions. The released benzoic acid can then participate in various biochemical pathways, including the inhibition of microbial growth due to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzoate de méthyle
- Benzoate d'éthyle
- Benzoate de propyle
Comparaison
Le 2-Pentoxycarbonylbenzoate est unique en raison de sa chaîne alkyle plus longue par rapport aux benzoates de méthyle, d'éthyle et de propyle. Cette chaîne plus longue peut influencer sa solubilité, son point d'ébullition et sa réactivité. De plus, le groupe pentoxy peut fournir différents effets stériques et électroniques, ce qui le rend adapté à des applications spécifiques où des chaînes alkyles plus courtes peuvent ne pas être efficaces.
Propriétés
Formule moléculaire |
C13H15O4- |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
2-pentoxycarbonylbenzoate |
InChI |
InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/p-1 |
Clé InChI |
FPGPRAKRYDSZAW-UHFFFAOYSA-M |
SMILES canonique |
CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















